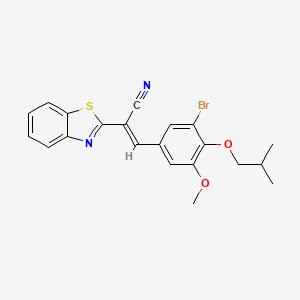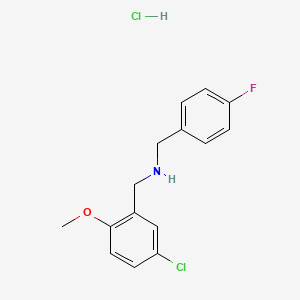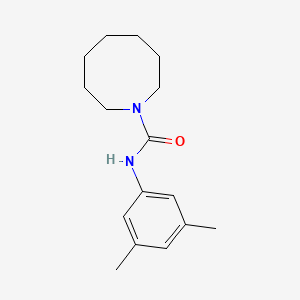
2-(1,3-benzothiazol-2-yl)-3-(3-bromo-4-isobutoxy-5-methoxyphenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzothiazol-2-yl)-3-(3-bromo-4-isobutoxy-5-methoxyphenyl)acrylonitrile is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known by the chemical name, BM-21, and is a member of the acrylonitrile family of compounds.
Mecanismo De Acción
The mechanism of action of BM-21 is not fully understood. However, it is believed that BM-21 binds to metal ions through the nitrogen and sulfur atoms in the benzothiazole ring, forming a chelate complex. This complex then emits a fluorescent signal upon excitation with light.
Biochemical and Physiological Effects:
BM-21 has been shown to have low toxicity in vitro and in vivo. However, its effects on biochemical and physiological processes are not well understood. Further research is needed to determine the potential effects of BM-21 on biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BM-21 is its high selectivity for certain metal ions, which makes it a promising tool for detecting and quantifying metal ions in biological samples. However, one limitation is that BM-21 may not bind to all metal ions, which may limit its utility in certain applications.
Direcciones Futuras
There are several future directions for research on BM-21. One area of interest is the development of new fluorescent probes based on the structure of BM-21. This could involve modifying the benzothiazole ring or the phenyl group to improve selectivity and sensitivity for metal ions. Another area of interest is the use of BM-21 in imaging applications, such as fluorescence microscopy. Finally, further research is needed to determine the potential effects of BM-21 on biological systems, including its potential use as a therapeutic agent.
Métodos De Síntesis
The synthesis of BM-21 involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 2-aminobenzothiazole with acrylonitrile in the presence of a base catalyst. This reaction results in the formation of the intermediate product, 2-(1,3-benzothiazol-2-yl)acrylonitrile. The second step involves the reaction of the intermediate product with 3-bromo-4-isobutoxy-5-methoxyphenylboronic acid in the presence of a palladium catalyst. This reaction results in the formation of BM-21.
Aplicaciones Científicas De Investigación
BM-21 has been studied for its potential applications in various scientific research fields. One area of interest is its potential use as a fluorescent probe for detecting metal ions. BM-21 has been shown to selectively bind to certain metal ions, such as copper and zinc, and emit a fluorescent signal upon binding. This property makes BM-21 a promising tool for detecting and quantifying metal ions in biological samples.
Propiedades
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-[3-bromo-5-methoxy-4-(2-methylpropoxy)phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O2S/c1-13(2)12-26-20-16(22)9-14(10-18(20)25-3)8-15(11-23)21-24-17-6-4-5-7-19(17)27-21/h4-10,13H,12H2,1-3H3/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZARVJVIDPNRD-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1Br)C=C(C#N)C2=NC3=CC=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=C(C=C(C=C1Br)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[2-(2,4-cyclohexadien-1-yl)vinyl]aniline](/img/structure/B5420586.png)

![5-{[(4-methoxybenzyl)(methyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B5420592.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5420609.png)
![5-[(isopropylamino)sulfonyl]-4'-methoxybiphenyl-3-carboxylic acid](/img/structure/B5420612.png)

![1-acetyl-N-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5420627.png)
![2-(acetylamino)-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B5420628.png)

![N'-{[(4-chlorophenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5420637.png)
![N-cyclopropyl-2-{[4-isopropyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5420639.png)
![3-hydroxy-2-methyl-N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)benzamide](/img/structure/B5420653.png)
![8-(3,4-dimethylphenyl)-2-(4H-1,2,4-triazol-4-yl)pyrido[3,4-c]-1,6-naphthyridine-1,7(2H,8H)-dione](/img/structure/B5420654.png)
![N-{[(2-sec-butylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5420670.png)
